Methyl 2-(2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)thiophene-3-carboxylate
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Overview
Description
Methyl 2-(2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)thiophene-3-carboxylate is a complex organic compound that features a quinoxaline moiety, a thiophene ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)thiophene-3-carboxylate typically involves multi-step organic reactions
Preparation of Quinoxaline Derivative: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a suitable diketone under acidic conditions.
Introduction of Thiophene Ring: The thiophene ring can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative.
Formation of Ester Group: The ester group can be formed through esterification of the carboxylic acid intermediate with methanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinoxaline N-oxide derivatives.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of tetrahydroquinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or alcohols can replace the methoxy group to form amides or other esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products
Oxidation: Quinoxaline N-oxide derivatives.
Reduction: Tetrahydroquinoxaline derivatives.
Substitution: Amides or other esters.
Scientific Research Applications
Methyl 2-(2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)thiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Material Science: It is used in the development of organic semiconductors and conductive polymers due to its conjugated system.
Mechanism of Action
The mechanism of action of Methyl 2-(2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, such as cyclooxygenase or nuclear factor-kappa B.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and immune response, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate: This compound shares the quinoxaline core but lacks the thiophene ring and the acetamido group.
Methyl 2-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetate: Similar in structure but contains a quinoline ring instead of a quinoxaline ring.
Uniqueness
Methyl 2-(2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)thiophene-3-carboxylate is unique due to the presence of both the quinoxaline and thiophene moieties, which contribute to its distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for diverse applications in various fields of research.
Properties
Molecular Formula |
C16H15N3O4S |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
methyl 2-[[2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C16H15N3O4S/c1-23-16(22)9-6-7-24-15(9)19-13(20)8-12-14(21)18-11-5-3-2-4-10(11)17-12/h2-7,12,17H,8H2,1H3,(H,18,21)(H,19,20) |
InChI Key |
HEZIBXLEYMRCCD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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